5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazolo[1,5-a]pyrimidine and piperidine
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O2/c13-12(14)2-5-17(6-3-12)9-1-4-18-10(16-9)8(7-15-18)11(19)20/h1,4,7H,2-3,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVCCROOWQTCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=C(C=NN3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, which facilitate the addition-elimination mechanism (aza-Michael type) to bond the NH2-group of the starting aminopyrazole with the Cβ of the electrophilic compound .
Chemical Reactions Analysis
5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor scaffold due to its significant inhibitory activity against various cancer cell lines.
Materials Science: The compound’s photophysical properties make it suitable for use in optical applications, such as fluorescent probes and organic light-emitting devices.
Biological Interactions: Its ability to act as a chelating agent for ions makes it useful in studying biological macromolecular interactions.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it inhibits certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant cytotoxic activities against cancer cell lines.
The uniqueness of 5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific structural features and the presence of the difluoropiperidinyl group, which can enhance its chemical stability and biological activity.
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